molecular formula C18H11ClN4O4S2 B12713619 Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- CAS No. 120983-25-7

Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl-

Cat. No.: B12713619
CAS No.: 120983-25-7
M. Wt: 446.9 g/mol
InChI Key: DZFPJPJWFSAOTN-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a benzenesulfonamide group, a naphthalene ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Naphthalene Derivative: The naphthalene ring is chlorinated to introduce the chloro group at the desired position.

    Introduction of the Thiadiazole Moiety: The thiadiazole ring is synthesized separately and then coupled with the naphthalene derivative under specific reaction conditions.

    Formation of the Benzenesulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.

    Substitution: The chloro group in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce amines or hydroxyl groups.

Scientific Research Applications

Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyrimidinyl-
  • Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-2-pyridinyl-

Uniqueness

The uniqueness of Benzenesulfonamide, 4-((3-chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)amino)-N-1,3,4-thiadiazol-2-yl- lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the thiadiazole moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties.

Properties

CAS No.

120983-25-7

Molecular Formula

C18H11ClN4O4S2

Molecular Weight

446.9 g/mol

IUPAC Name

4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H11ClN4O4S2/c19-14-15(17(25)13-4-2-1-3-12(13)16(14)24)21-10-5-7-11(8-6-10)29(26,27)23-18-22-20-9-28-18/h1-9,21H,(H,22,23)

InChI Key

DZFPJPJWFSAOTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=CS4

Origin of Product

United States

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